molecular formula C14H13NO5 B13744722 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene

Cat. No.: B13744722
M. Wt: 275.26 g/mol
InChI Key: LHHXGEJHEIZTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene is a nitroaromatic compound featuring a central nitrobenzene ring substituted at the para position with a phenoxy group bearing 3,4-dimethoxy substituents. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and electron-donating methoxy groups.

For instance, nitroaromatics are frequently explored for their bioactivity, while methoxy-substituted phenoxy groups are common in lignin-derived polymers and their degradation studies .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

1,2-dimethoxy-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C14H13NO5/c1-18-13-8-7-12(9-14(13)19-2)20-11-5-3-10(4-6-11)15(16)17/h3-9H,1-2H3

InChI Key

LHHXGEJHEIZTBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene typically involves the nitration of 4-(3,4-Dimethoxyphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group or the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products

    Reduction: 4-(3,4-Dimethoxyphenoxy)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The dimethoxyphenoxy group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

WB4101 Analogues (2,6-Dimethoxyphenoxy Derivatives)

The 2,6-dimethoxyphenoxy analogue WB4101, a known 5-HT1A receptor antagonist, shares structural similarities but differs in the substitution pattern of the methoxy groups. In WB4101, the methoxy groups occupy the 2,6-positions on the phenoxy ring, whereas 4-(3,4-Dimethoxyphenoxy)-1-nitrobenzene has 3,4-dimethoxy substituents. highlights that ortho-substituents (e.g., o-methyl, o-fluoro) in WB4101 derivatives significantly enhance 5-HT1A binding affinity (nanomolar range).

Lignin Model Compounds (DMP and HDM)

Lignin model compounds such as 1-(3,4-dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanediol (DMP) and 3-hydroxy-1-(3,4-dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanone (HDM) share the 3,4-dimethoxyphenoxy moiety but incorporate additional hydroxyl or ketone groups. These compounds are used to study lignin degradation kinetics. Unlike this compound, DMP and HDM exhibit lower electrophilicity due to the absence of a nitro group, making them less reactive in photoelectrochemical oxidation processes .

Stereochemical and Hydrolytic Behavior

Veratrylglycerol-β-Syringyl Ether (VSE) Diastereomers

discusses VSE diastereomers, where the introduction of an α-ethyl group alters hydrolysis rates and stereochemistry. The erythro and threo forms of VSE exhibit distinct coupling constants (Jαβ = 7.0 Hz) compared to their non-ethylated counterparts (Jαβ = 3.7–7.5 Hz). While this compound lacks stereocenters, its rigid nitroaromatic structure may influence conformational stability in a manner analogous to VSE’s ethyl group-induced steric effects .

Functional Group Comparisons

Caffeic Acid Derivatives

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares the 3,4-disubstituted benzene ring but replaces the nitro and phenoxy groups with hydroxyl and propenoic acid moieties. The hydroxyl groups in caffeic acid confer antioxidant properties, whereas the nitro group in the target compound may enhance electrophilicity, making it more reactive in synthetic or redox applications. This contrast underscores how functional group choice dictates biological and chemical behavior .

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Substituents Key Functional Groups Notable Properties Reference
This compound 3,4-dimethoxyphenoxy, nitro Nitro, methoxy High electrophilicity, rigid structure
WB4101 2,6-dimethoxyphenoxy Methoxy, unsubstituted 5-HT1A antagonist (nanomolar affinity)
DMP (Lignin model) 3,4-dimethoxyphenoxy, diol Methoxy, hydroxyl Used in oxidation kinetic studies
Caffeic Acid 3,4-dihydroxy, propenoic Hydroxyl, carboxylic acid Antioxidant, dietary supplement

Table 2: Substituent Effects on Reactivity and Bioactivity

Compound Electron-Donating Groups Electron-Withdrawing Groups Bioactivity/Reactivity Insight
This compound 3,4-Dimethoxy (EDG) Nitro (EWG) Enhanced electrophilicity for synthesis
WB4101 2,6-Dimethoxy (EDG) None High receptor affinity due to EDG placement
Caffeic Acid 3,4-Dihydroxy (EDG) Carboxylic acid (EWG) Antioxidant activity via radical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.